1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Attachment of the trifluoromethyl group:
Coupling with piperazine: The final step involves coupling the thiazole derivative with piperazine, which can be done using a variety of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine would depend on its specific interactions with molecular targets. This could involve binding to a receptor or enzyme, modulating its activity, and triggering a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the thiazole and trifluoromethyl groups.
4-(Trifluoromethyl)-1,3-thiazol-2-yl derivatives: Similar structure but without the piperazine moiety.
Other piperazine derivatives: Varying substituents on the piperazine ring.
Uniqueness
1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is unique due to the combination of the methoxyphenyl, trifluoromethyl, and thiazole groups, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C15H16F3N3OS |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C15H16F3N3OS/c1-22-12-5-3-2-4-11(12)20-6-8-21(9-7-20)14-19-13(10-23-14)15(16,17)18/h2-5,10H,6-9H2,1H3 |
InChI Key |
BNFTXFJPBJCQJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CS3)C(F)(F)F |
Origin of Product |
United States |
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